

Validating Specificity of Anti-CD23 (Clone: SP23) Antibody: A Technical Support Guide

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Compound of Interest

Compound Name: CO23
Cat. No.: B15542379

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the specificity of the anti-CD23 antibody, clone SP23. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application for which the anti-CD23 (SP23) antibody is validated?

A1: The anti-CD23 (SP23) antibody is extensively validated for Immunohistochemistry (IHC) on paraffin-embedded tissues.^{[1][2][3][4][5][6][7][8][9][10]} It is also validated for use in Western Blotting (WB) and Flow Cytometry (FCM).^{[1][2][5][7]}

Q2: What is the expected molecular weight of CD23 in Western Blotting?

A2: The expected molecular weight of CD23 is approximately 45 kDa.^{[4][5]}

Q3: What are recommended positive and negative controls for validating anti-CD23 (SP23) antibody?

A3: For positive controls, human tonsil or lymph node tissue is recommended, where strong staining of follicular dendritic cells and weaker staining of mantle zone B-cells should be observed.[4][8] Chronic lymphocytic leukemia/small lymphocytic lymphoma tissues are also suitable positive controls.[4] For a negative control, mantle cell lymphomas are generally negative for CD23.[4][6]

Q4: What is the subcellular localization of CD23?

A4: CD23 is a transmembrane glycoprotein, and its localization is primarily on the cell membrane.[4][9] Cytoplasmic staining can also be observed.[9]

Quantitative Data Summary

The following tables summarize the recommended starting dilutions and key parameters for using the anti-CD23 (SP23) antibody in various applications. Note that optimal dilutions should be determined experimentally by the end-user.

Table 1: Immunohistochemistry (IHC-P)

Parameter	Recommendation
Starting Dilution Range	1:100 - 1:500[4]
Incubation Time	10 - 20 minutes at room temperature[3]
Antigen Retrieval	Heat-Induced Epitope Retrieval (HIER) in 10mM Citrate buffer (pH 6.0)[1] or EDTA buffer (pH 8.2)[9]
Positive Control	Human Tonsil, Lymph Node[4][8]
Negative Control	Mantle Cell Lymphoma[4][6]

Table 2: Western Blotting (WB)

Parameter	Recommendation
Starting Dilution	1:100
Predicted Band Size	~45 kDa[4][5]
Positive Control	Lysate from CD23-expressing cells (e.g., some B-cell lines)
Negative Control	Lysate from cells known not to express CD23

Table 3: Flow Cytometry (FCM)

Parameter	Recommendation
Starting Dilution	1:100
Cell Permeabilization	Not required for surface staining
Positive Control	CD23-positive lymphocytes
Negative Control	Isotype control, unstained cells

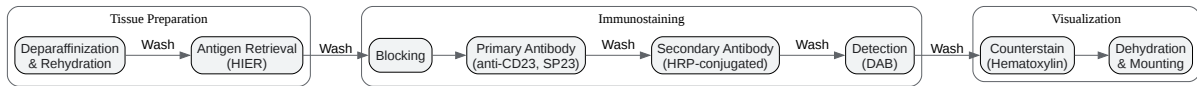
Experimental Protocols & Workflows

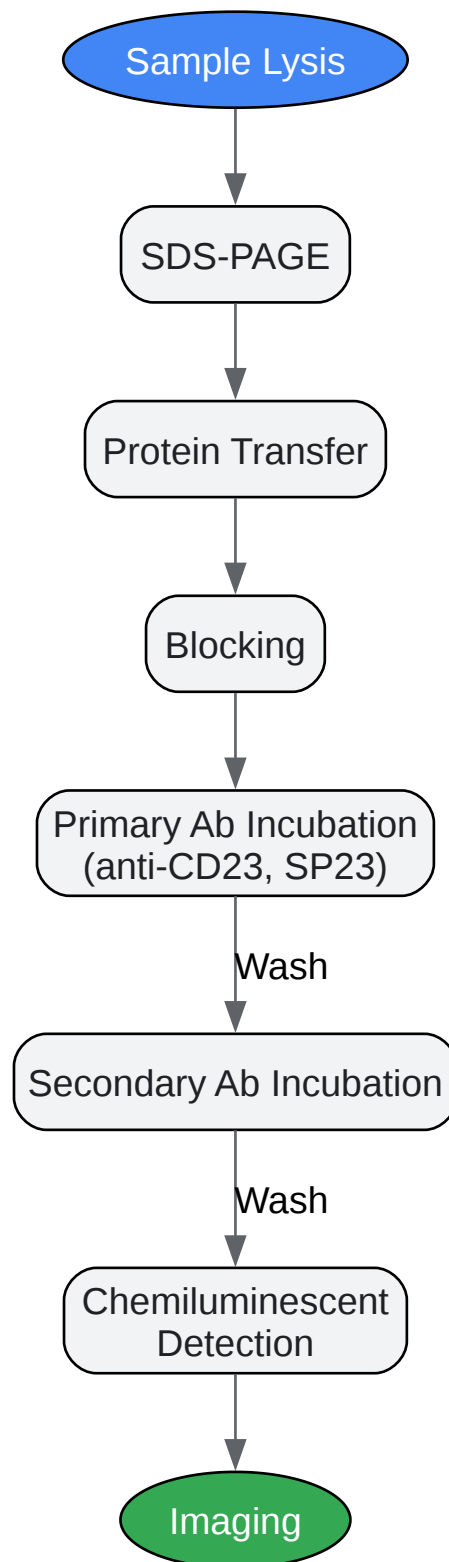
Below are detailed protocols for key applications.

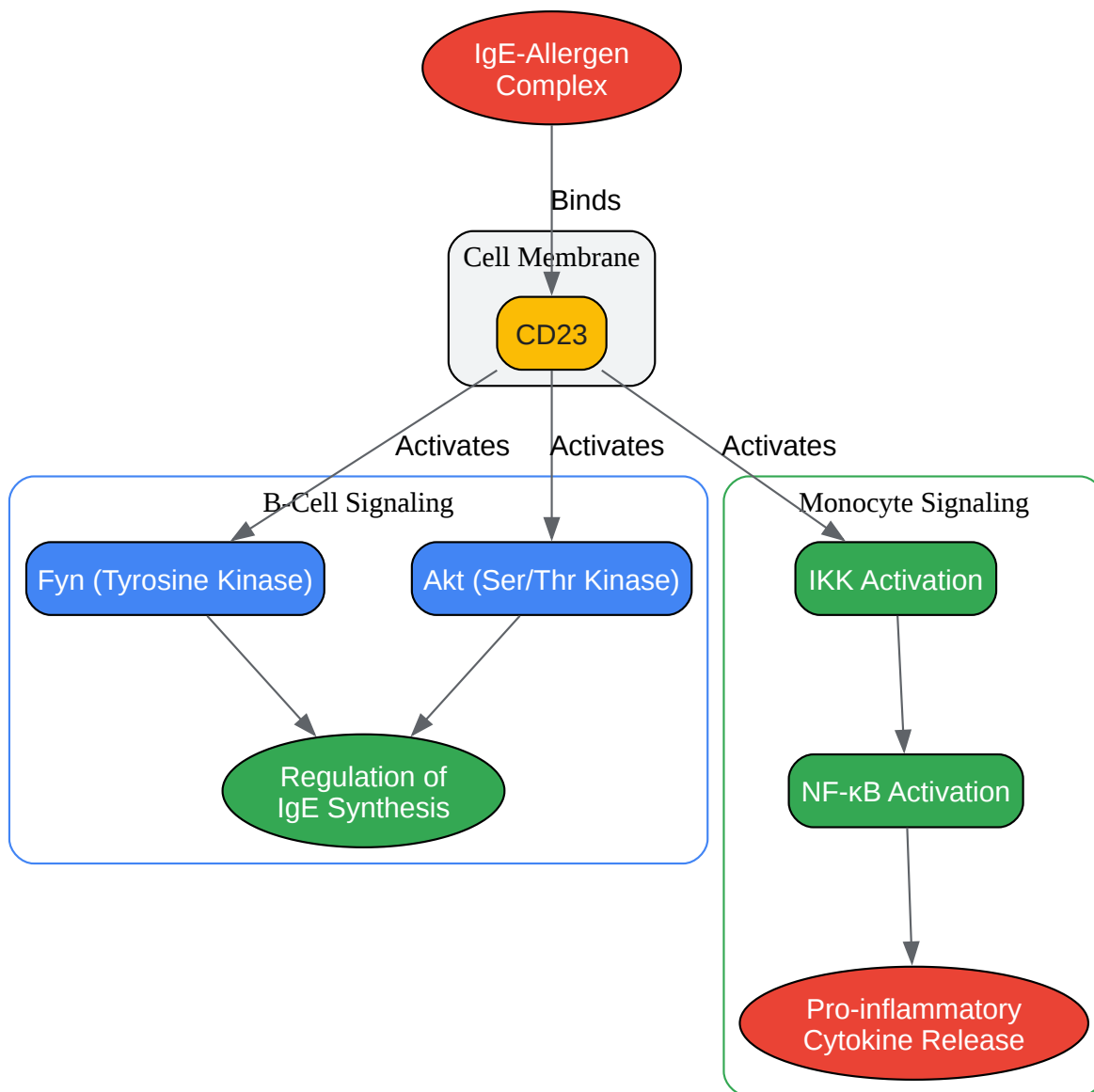
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2x for 5 min).
 - Immerse in 100% ethanol (2x for 3 min).
 - Immerse in 95% ethanol (1x for 3 min).
 - Immerse in 70% ethanol (1x for 3 min).

- Rinse in distilled water.
- Antigen Retrieval:
 - Perform Heat-Induced Epitope Retrieval (HIER) by boiling tissue sections in 10mM Citrate buffer (pH 6.0) for 10-20 minutes.[1]
 - Cool at room temperature for 20 minutes.
- Staining:
 - Wash sections in TBS with 0.025% Triton X-100.
 - Block endogenous peroxidase with 3% H₂O₂ for 10 minutes.
 - Wash with buffer.
 - Block non-specific binding with 10% normal goat serum for 1 hour.
 - Incubate with anti-CD23 (SP23) primary antibody (diluted in blocking buffer) for 10-20 minutes at room temperature.[3]
 - Wash with buffer.
 - Incubate with HRP-conjugated secondary antibody for 30 minutes.
 - Wash with buffer.
 - Develop with DAB chromogen.
 - Counterstain with hematoxylin.
 - Dehydrate and mount.







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- To cite this document: BenchChem. [Validating Specificity of Anti-CD23 (Clone: SP23) Antibody: A Technical Support Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15542379/docs#validating-specificity-of-anti-cd23-clone-sp23-antibody-a-technical-support-guide>]

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